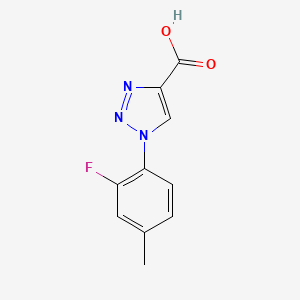

1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

描述

1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a fluorinated triazole derivative characterized by a 1,2,3-triazole core substituted with a carboxylic acid group at position 4 and a 2-fluoro-4-methylphenyl group at position 1. The fluorine atom and methyl group on the phenyl ring enhance lipophilicity and metabolic stability, which are critical for drug bioavailability .

属性

IUPAC Name |

1-(2-fluoro-4-methylphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c1-6-2-3-9(7(11)4-6)14-5-8(10(15)16)12-13-14/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXLCCGTTYBZNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=C(N=N2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation via Halogenated Triazole Intermediates and Carboxylation

One efficient method involves the use of halogenated triazole intermediates, which are then converted to the carboxylic acid via lithiation and carbon dioxide insertion:

- Step 1: Synthesis of 1-substituted-4,5-dibromo-1H-1,2,3-triazole intermediate by bromination of the triazole ring.

- Step 2: Selective reaction of the dibromo intermediate with a Grignard reagent (e.g., isopropylmagnesium chloride) at low temperatures (-78 °C to 0 °C) to generate the 1-substituted-4-bromo-1H-1,2,3-triazole.

- Step 3: Treatment of this intermediate with a Grignard reagent-lithium chloride composite, followed by carbon dioxide bubbling at low temperatures to introduce the carboxyl group at the 4-position.

- Step 4: Acidification and extraction steps to isolate the 1-substituted-1H-1,2,3-triazole-4-carboxylic acid.

This method allows for high regioselectivity and yield in the carboxylation step and is adaptable for various 1-substituted triazoles, including 1-(2-fluoro-4-methylphenyl) derivatives.

Lithiation and Carbon Dioxide Insertion Method

Another approach involves direct lithiation of the triazole ring followed by carboxylation:

- Step 1: Dissolving the 1-substituted triazole (e.g., 1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole) in an aprotic solvent such as tetrahydrofuran (THF).

- Step 2: Cooling the solution to low temperatures (-78 °C) under inert atmosphere.

- Step 3: Addition of a strong base such as lithium diisopropylamide (LDA) to generate the lithiated intermediate at the 4-position of the triazole ring.

- Step 4: Introduction of carbon dioxide gas to the reaction mixture to form the corresponding carboxylate intermediate.

- Step 5: Acidification to yield the this compound.

This method is well-documented for related triazole carboxylic acids and provides good yields and purity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Followed by Functional Group Transformations

The 1,2,3-triazole ring can be constructed via the CuAAC "click" reaction between an azide and an alkyne precursor:

- Step 1: Synthesis of 2-fluoro-4-methylphenyl azide or corresponding alkyne derivatives.

- Step 2: Cu(I)-catalyzed cycloaddition with an alkyne or azide bearing the carboxylic acid or ester functionality.

- Step 3: Post-cycloaddition modifications such as hydrolysis of ester groups to carboxylic acid.

- Step 4: Purification by crystallization or chromatography.

This method is versatile and widely used for preparing triazole derivatives with diverse substitutions, including fluorinated and methylated phenyl rings.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Halogenated triazole intermediate + Grignard | 1-substituted-4,5-dibromo-1H-1,2,3-triazole, isopropylmagnesium chloride, CO2, THF, low temp (-78 to 0 °C) | High regioselectivity, scalable | 65-85 | Suitable for diverse 1-substituted triazoles |

| Lithiation and CO2 insertion | LDA, CO2, THF, low temp (-78 °C), inert atmosphere | Direct carboxylation, good purity | 70-75 | Requires careful temperature control |

| CuAAC click chemistry + functional group modification | Cu(I) catalyst, azide, alkyne, ester hydrolysis | Versatile, modular synthesis | 60-80 | Common in medicinal chemistry |

Research Findings and Optimization Notes

- The lithiation/carboxylation approach provides a direct and efficient route but requires strict anhydrous and inert conditions to avoid side reactions.

- The Grignard-mediated halogen exchange and subsequent carboxylation allow for selective functionalization, particularly useful when preparing regioisomers or complex substituted triazoles.

- CuAAC methods are favored for their mild conditions and modularity, allowing late-stage diversification of the phenyl substituent and carboxyl functionality.

- Industrial synthesis may employ continuous flow reactors to enhance reaction control and reduce waste, improving overall process efficiency.

- Catalysts such as Cu(I) salts and ligands improve the selectivity and yield of the cycloaddition steps.

- Purification steps often involve crystallization from mixed solvents or extraction with organic solvents such as dichloromethane or toluene, followed by drying agents like magnesium sulfate.

化学反应分析

1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the triazole ring or the phenyl substituents.

Substitution: The fluoro and methyl groups on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that triazole derivatives, including 1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, exhibit promising anticancer properties. A study conducted by the National Cancer Institute demonstrated that similar compounds could inhibit the growth of various cancer cell lines. The incorporation of fluorine atoms enhances the lipophilicity and bioavailability of these compounds, making them effective against resistant cancer types .

Antimicrobial Properties

Triazole derivatives have been reported to possess significant antimicrobial activity. Investigations into related compounds have shown effectiveness against resistant bacterial strains and fungi. The mechanism often involves disruption of cellular functions or inhibition of specific enzymes critical to microbial survival .

Agricultural Applications

Fungicides

Due to their antifungal properties, triazole compounds are explored as agricultural fungicides. They inhibit the biosynthesis of ergosterol in fungi, which is essential for maintaining cell membrane integrity. This mode of action makes them valuable in crop protection against fungal pathogens .

Material Science

Polymer Chemistry

The compound's ability to participate in click chemistry reactions allows for its incorporation into polymers. This can enhance the thermal and mechanical properties of materials, making them suitable for various industrial applications. The triazole ring system can also impart unique optical properties to polymers, which is beneficial in electronics and photonics .

Case Study 1: Anticancer Efficacy

A comprehensive study evaluated the anticancer efficacy of several triazole derivatives, including this compound. The compound was tested against multiple cancer cell lines using the NCI's Developmental Therapeutics Program protocols. Results showed a significant inhibition rate in cell proliferation, with a mean GI50 value indicating effective cytotoxicity .

Case Study 2: Antifungal Activity

In another investigation focused on agricultural applications, a series of triazole derivatives were tested for their antifungal activity against common crop pathogens. The results demonstrated that these compounds effectively reduced fungal growth in vitro and showed potential for development into commercial fungicides .

作用机制

The mechanism of action of 1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluoro and methyl groups can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the target molecules.

相似化合物的比较

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between the target compound and related triazole-4-carboxylic acid derivatives:

Key Observations:

- Substituent Effects on Bioactivity: The 2-aminophenyl derivative exhibits broad-spectrum antibacterial activity against pathogens like Vibrio cholerae due to its polar amino group, which may enhance target binding . In contrast, the target compound’s 2-fluoro-4-methyl substituents likely improve membrane permeability and resistance to oxidative metabolism .

- Tautomerism and Reactivity : The 5-formyl derivative () undergoes ring-chain tautomerism, forming a cyclic hemiacetal in solution. This property is absent in the target compound but highlights the structural versatility of triazole derivatives for synthetic applications .

Crystallographic and Conformational Analysis

- 1-(2-Aminophenyl) Derivative: X-ray crystallography reveals a kink-like conformation with perpendicular phenyl and triazole rings, stabilized by intramolecular N–H···N and O–H···O hydrogen bonds . This geometry may facilitate interactions with bacterial targets.

- Target Compound : While crystallographic data are unavailable, the 2-fluoro-4-methyl substituents are expected to influence packing and conformation due to steric and electronic effects.

Stability and Commercial Viability

- Discontinued Status: The target compound is listed as discontinued in commercial catalogs (), possibly due to synthesis challenges or inferior performance compared to analogs like the 2-aminophenyl variant.

生物活性

1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound is characterized by a 1,2,3-triazole ring which is known for its versatility in biological applications. The presence of the 2-fluoro-4-methylphenyl group enhances its pharmacological properties.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit notable antimicrobial properties. Specifically, compounds containing the triazole moiety have been shown to inhibit the growth of various bacterial and fungal strains. The mechanism often involves interference with cell wall synthesis or disruption of cellular processes.

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects by inhibiting cytokine production. This property is particularly relevant in treating chronic inflammatory diseases. For instance, studies have shown that triazole derivatives can inhibit the NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines .

Neuroprotective Effects

Recent studies highlight the neuroprotective potential of triazole derivatives against neurodegenerative diseases. In vitro assays have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis. For example, the compound has been reported to reduce reactive oxygen species (ROS) generation and improve cell viability in models of neurotoxicity .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Cytokine Inhibition : The compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- NF-κB Pathway Modulation : It blocks the phosphorylation of P65 protein in the NF-κB pathway, leading to reduced inflammation.

- Metal Chelation : The ability to chelate biometals may contribute to its neuroprotective effects by preventing metal-induced oxidative stress .

Case Studies

Several studies have explored the biological effects of triazole derivatives:

- Neuroprotection : A study demonstrated that a related triazole compound significantly improved cognitive function in scopolamine-induced Alzheimer's disease models by reducing amyloid-beta aggregation and ROS levels .

- Cytotoxicity against Cancer Cells : In vitro studies showed that triazole derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Antiviral Activity : Compounds with similar structures have been reported to exhibit antiviral activity against SARS-CoV-2, with IC50 values indicating potent inhibition of viral replication .

Data Summary

常见问题

Q. What are the optimal synthetic routes for 1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. For example, analogous triazole-carboxylate derivatives are prepared by reacting substituted benzyl azides with propiolate esters under mild conditions . Key steps include:

- Synthesis of 2-fluoro-4-methylbenzyl azide from the corresponding halide.

- Reaction with methyl propiolate to form the triazole core.

- Hydrolysis of the methyl ester to yield the carboxylic acid.

Note: Solvent choice (e.g., THF/water mixtures) and catalyst loading (e.g., CuSO₄·5H₂O with sodium ascorbate) critically influence yield.

Q. How can low aqueous solubility of this compound be addressed in biological assays?

Low solubility is a common limitation for triazole-carboxylic acids. Mitigation strategies include:

Q. What analytical techniques are recommended for structural characterization?

- NMR spectroscopy: Confirm regioselectivity of the triazole ring (1,4-disubstitution) and substituent positions (e.g., ¹H/¹³C NMR for aromatic protons and methyl/fluoro groups) .

- HPLC-MS: Assess purity (>95%) and molecular weight (calcd. for C₁₀H₈F N₃O₂: 221.06 g/mol) .

- X-ray crystallography: Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .

Advanced Research Questions

Q. How can the mechanism of enzyme inhibition by this compound be elucidated?

- Enzyme kinetics: Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) and calculate IC₅₀ values .

- Isothermal titration calorimetry (ITC): Measure binding affinity (Kd) and stoichiometry .

- Mutagenesis studies: Identify critical residues in the enzyme’s active site by comparing inhibition profiles of wild-type vs. mutant enzymes .

Q. How should conflicting data from enzyme inhibition assays be resolved?

Contradictions may arise due to assay conditions (e.g., pH, ionic strength) or off-target effects. Resolution strategies:

- Orthogonal assays: Validate results using surface plasmon resonance (SPR) or fluorescence polarization .

- Dose-response curves: Ensure linearity across concentrations to rule out solubility artifacts .

- Control experiments: Test structurally analogous compounds to confirm specificity .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Molecular docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes with target enzymes .

- DFT calculations: Analyze electronic properties (e.g., Fukui indices) to guide substituent modifications .

- MD simulations: Assess conformational stability of the triazole-carboxylic acid in biological membranes .

Q. How can in vitro toxicity profiles be systematically evaluated?

Q. What strategies improve selectivity for target proteins over homologous isoforms?

- Pharmacophore modeling: Identify critical steric/electronic features using software like MOE .

- Fragment-based design: Optimize substituents (e.g., fluoro/methyl groups) to exploit isoform-specific pockets .

- Proteome-wide profiling: Use affinity chromatography or chemoproteomics to detect off-target interactions .

Q. How can derivative libraries be designed to enhance bioavailability?

- Bioisosteric replacement: Substitute the carboxylic acid with tetrazole or sulfonamide groups to improve membrane permeability .

- LogP optimization: Introduce polar groups (e.g., hydroxyls) to reduce hydrophobicity while maintaining potency .

- Prodrug synthesis: Esterify the carboxylic acid for passive diffusion, followed by enzymatic cleavage in vivo .

Cross-Disciplinary Applications

Q. What non-biological applications exist for this compound?

- Materials science: Use as a ligand for metal-organic frameworks (MOFs) due to its rigid triazole core and carboxylate group .

- Catalysis: Explore copper coordination for click chemistry applications .

- Analytical chemistry: Develop fluorescent probes by conjugating the triazole with dansyl or coumarin dyes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。